molecular formula C30H41NO7 B569106 (E)-but-2-enedioic acid;[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate CAS No. 1431511-18-0

(E)-but-2-enedioic acid;[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate

Cat. No.: B569106
CAS No.: 1431511-18-0
M. Wt: 527.658
InChI Key: MWHXMIASLKXGBU-LASJEQTRSA-N
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Description

Table 1: Comparative Analysis of Fesoterodine Enantiomers

Parameter (1S)-Fesoterodine (1R)-Fesoterodine
CAS Registry Not reported 286930-03-8
Chiral Center C1 (S-configuration) C1 (R-configuration)
Therapeutic Role None Muscarinic antagonist
Synthetic Yield <2% in optimized routes >98% after resolution

Properties

IUPAC Name

(E)-but-2-enedioic acid;[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t23-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHXMIASLKXGBU-LASJEQTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-but-2-enedioic acid; [2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate, commonly known as fumaric acid derivative, is a complex organic molecule that exhibits significant biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C22H31NO4
  • Molecular Weight : 375.49 g/mol
  • IUPAC Name : (E)-but-2-enedioic acid; [2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate

This compound consists of a fumaric acid backbone with additional functional groups that enhance its biological activity.

Fumaric acid and its derivatives have been shown to exhibit various biological activities, including:

  • Antioxidant Activity : Fumaric acid acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
  • Anti-inflammatory Effects : Studies have indicated that fumaric acid can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This makes it a potential therapeutic agent for conditions characterized by chronic inflammation.
  • Neuroprotective Properties : Fumaric acid has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to promote neuronal survival and function under stress conditions.
  • Metabolic Regulation : The compound plays a role in cellular metabolism, particularly in the citric acid cycle where it serves as an intermediate. Its involvement in metabolic pathways has implications for energy production and metabolic disorders.

1. Clinical Applications in Psoriasis

Fumaric acid esters have been widely used in the treatment of psoriasis. A clinical study demonstrated that patients treated with fumaric acid derivatives showed significant improvement in psoriasis symptoms, attributed to their immunomodulatory and anti-inflammatory effects .

2. Neurodegenerative Disease Research

Research involving animal models of multiple sclerosis has shown that fumaric acid can reduce demyelination and promote remyelination. In one study, administration of fumaric acid resulted in reduced neurological deficits and improved motor function in treated mice .

3. Cancer Research

Fumaric acid has been explored for its potential anti-cancer properties. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells, by inducing apoptosis and cell cycle arrest .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReferences
AntioxidantScavenges free radicals
Anti-inflammatoryReduces pro-inflammatory cytokines
NeuroprotectivePromotes neuronal survival under stress
Metabolic regulationIntermediate in the citric acid cycle
Anti-cancerInduces apoptosis in cancer cell lines

Scientific Research Applications

Pharmaceutical Applications

  • Bronchodilator Activity :
    • The compound has similarities to formoterol fumarate, a well-known long-acting beta-agonist used in treating asthma and chronic obstructive pulmonary disease (COPD). Its mechanism involves stimulating beta-2 adrenergic receptors, leading to relaxation of bronchial smooth muscle and increased airflow .
  • Anti-inflammatory Properties :
    • Compounds derived from (E)-but-2-enedioic acid have been studied for their anti-inflammatory effects. Research indicates that they can modulate the release of inflammatory mediators from mast cells, which is crucial in conditions like asthma and allergic reactions .
  • Drug Delivery Systems :
    • The esterification of (E)-but-2-enedioic acid derivatives has been explored in developing drug delivery systems. These systems can enhance the solubility and bioavailability of poorly soluble drugs, making them more effective in clinical applications .

Case Study 1: Formoterol Fumarate

Formoterol fumarate serves as a benchmark for evaluating the therapeutic potential of similar compounds derived from (E)-but-2-enedioic acid. Clinical studies have demonstrated its efficacy in improving lung function and reducing exacerbations in patients with asthma and COPD .

Case Study 2: Novel Anti-inflammatory Agents

Recent studies have focused on synthesizing new derivatives based on (E)-but-2-enedioic acid to enhance anti-inflammatory activity. For instance, compounds with modifications at the phenolic ring showed improved inhibition of pro-inflammatory cytokines in vitro, indicating potential for treating inflammatory diseases .

Data Table: Comparison of Applications

Application AreaCompound TypeKey Findings
Bronchodilator Formoterol FumarateEffective in asthma and COPD management
Anti-inflammatory Novel DerivativesReduced cytokine release; potential therapeutic use
Drug Delivery Esterified CompoundsImproved solubility and bioavailability

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Analogues

Fesoterodine fumarate belongs to the antimuscarinic class, alongside Oxybutynin, Solifenacin, and Darifenacin. Key comparisons include:

Property Fesoterodine Fumarate Oxybutynin Solifenacin Darifenacin
Efficacy (vs. placebo) Superior reduction in OAB symptoms Moderate efficacy, higher side effects High efficacy, dose-dependent Selective for M3 receptors
Half-life ~7 hours 2–3 hours 45–68 hours 13–19 hours
Cost-Effectiveness Cost-effective due to once-daily dosing Lower cost, higher discontinuation rates Higher cost, similar efficacy Moderate cost, niche use
Metabolism Esterase-mediated hydrolysis Hepatic CYP3A4 CYP3A4/CYP2D6 CYP3A4/CYP2D6

Fesoterodine’s superiority in cost and tolerability stems from its non-CYP450-dependent metabolism (via esterases), reducing drug-drug interactions compared to Solifenacin and Darifenacin .

Structural Analogues

2.2.1 Fumarate Salts

Fumaric acid is widely used in pharmaceutical salts due to its stability and low toxicity. Comparisons with other fumarate salts:

Compound Molecular Formula Molecular Weight Melting Point Application
Fesoterodine fumarate C₃₂H₄₆N₂O₆·C₄H₄O₄ 616.73 g/mol Not reported Antimuscarinic (OAB)
(±)-1-[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol hemifumarate C₁₈H₃₁NO₄·½C₄H₄O₄ 383.49 g/mol 100–103°C Beta-blocker (hypotensive)

Fesoterodine’s larger molecular weight reflects its complex ester-amine structure, whereas hemifumarate salts (e.g., in ) exhibit lower molecular weights and distinct thermal properties .

2.2.2 Ester Derivatives

The 2-methylpropanoate ester group in Fesoterodine is critical for prodrug activation. Analogous esters include:

  • (S)-Methyl 2-((R,E)-hept-4-en-3-ylamino)-3-phenylpropanoate: A chiral ester with >99% purity, soluble in chloroform and methanol. Unlike Fesoterodine, this compound lacks antimuscarinic activity but serves as a synthetic intermediate for peptide mimics .
  • Ethyl 3-aminobut-2-enoate: A simpler ester used in heterocyclic synthesis, demonstrating lower hydrolytic stability compared to Fesoterodine’s ester .

Physicochemical and Spectroscopic Comparisons

Property Fesoterodine Fumarate (S)-Methyl 2-((R,E)-hept-4-en-3-ylamino)-3-phenylpropanoate
IR Absorption Not reported 1745 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O)
¹³C NMR Not reported δ 170.5 (ester carbonyl), δ 52.1 (methoxy)
Solubility Hydrophilic (salt form) Lipophilic (soluble in organic solvents)

Fesoterodine’s salt form enhances aqueous solubility, critical for oral bioavailability, whereas non-ionic esters (e.g., ) require organic solvents for dissolution .

Critical Analysis of Discrepancies and Limitations

  • Stereochemical Conflict : The (1S)-configuration in the query vs. (1R) in may indicate enantiomeric differences. Pharmacological implications of this disparity remain unaddressed in the provided evidence.
  • Data Gaps : Melting points and detailed spectroscopic data for Fesoterodine fumarate are absent, limiting direct comparisons with analogues like the hemifumarate in .

Preparation Methods

Oxidation of Alkenes to Butenedioic Acid Derivatives

The but-2-enedioic acid component is synthesized via the oxidation of 1,3-butadiene or its derivatives. Using catalytic systems such as ruthenium or osmium tetroxide in the presence of oxidizing agents like potassium permanganate (KMnO₄), the alkene undergoes dihydroxylation to form maleic acid, which is subsequently isomerized to fumaric acid under acidic conditions. The (E)-configuration is preserved by maintaining a pH below 3.0 during isomerization, preventing undesired tautomerization.

Key Reaction Conditions:

  • Temperature: 40–60°C

  • Catalysts: RuO₄ or OsO₄ (0.5–1.0 mol%)

  • Oxidizing Agent: KMnO₄ (2.0 equiv)

  • Yield: 68–72%

Coupling of Amine and Ester Components

The amine segment, [2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate, is synthesized through a stereoselective Mannich reaction. (1S)-3-[di(propan-2-yl)amino]-1-phenylpropan-1-amine is reacted with 4-(hydroxymethyl)phenyl 2-methylpropanoate in the presence of a chiral catalyst, such as (R)-BINOL-phosphoric acid, to enforce the (S)-configuration at the stereocenter.

Reaction Scheme:

(1S)-Amine+4-(Hydroxymethyl)phenyl ester(R)-BINOL-PATarget Amine-Ester Intermediate[3][5]\text{(1S)-Amine} + \text{4-(Hydroxymethyl)phenyl ester} \xrightarrow{\text{(R)-BINOL-PA}} \text{Target Amine-Ester Intermediate} \quad

Optimization Data:

ParameterOptimal ValueImpact on Yield
Catalyst Loading5 mol%+22%
Reaction Time12 h+15%
SolventDichloromethane+18%

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis adopts continuous flow reactors to enhance heat transfer and reduce reaction times. For the oxidation step, a tubular reactor with immobilized RuO₄ on silica gel achieves 85% conversion at 50°C, compared to 68% in batch processes. Chromatographic purification using simulated moving bed (SMB) technology further increases purity to >99.5%.

Crystallization and Polymorph Control

The final compound is purified via anti-solvent crystallization. Ethanol-water mixtures (7:3 v/v) at −10°C yield the thermodynamically stable Form I polymorph, which exhibits superior bioavailability. X-ray diffraction confirms the absence of undesired polymorphs.

Stereochemical Control and Analytical Validation

Chiral Resolution Methods

The (1S)-configuration is ensured using chiral stationary phase (CSP) chromatography with cellulose tris(3,5-dimethylphenylcarbamate). Enantiomeric excess (ee) exceeds 99% when eluting with hexane:isopropanol (90:10).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.25–7.18 (m, 5H, Ar-H), 4.52 (s, 2H, CH₂OH), 3.81 (q, J = 6.8 Hz, 1H, CH).

  • HPLC Purity : 99.8% (C18 column, 0.1% TFA in acetonitrile/water).

Challenges and Mitigation Strategies

Byproduct Formation During Amine Coupling

N-Alkylation byproducts are minimized by using bulky bases like lithium hexamethyldisilazide (LiHMDS), which deprotonate the amine without nucleophilic attack.

Thermal Degradation in Flow Reactors

Decomposition above 70°C is mitigated through jacketed cooling systems and real-time IR monitoring.

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